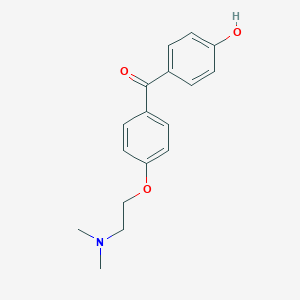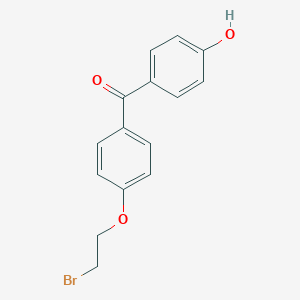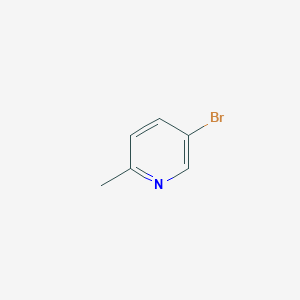
5-ブロモ-2-メチルピリジン
概要
説明
5-Bromo-2-methylpyridine is an organic compound with the molecular formula C6H6BrN. It is a halogenated derivative of pyridine, characterized by the presence of a bromine atom at the fifth position and a methyl group at the second position on the pyridine ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
科学的研究の応用
5-Bromo-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nitrogen-containing heterocyclic compounds.
Biology: The compound is employed in the synthesis of bioactive molecules for biological studies.
Medicine: It serves as an intermediate in the production of pharmaceutical compounds, including potential therapeutic agents.
Industry: It is utilized in the manufacture of dyes, pesticides, and other industrial chemicals.
作用機序
Target of Action
5-Bromo-2-methylpyridine, also known as 5-Bromo-2-picoline , is primarily used as an intermediate in organic synthesis . .
Mode of Action
It is often involved in various organic synthesis reactions .
Biochemical Pathways
5-Bromo-2-methylpyridine is involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . It has also been used as a substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .
Result of Action
As a chemical intermediate, the primary result of the action of 5-Bromo-2-methylpyridine is the formation of other compounds. For example, it can facilitate the synthesis of 5-arylamino-2-picolines via displacement of bromide by anthranilic acid and decarboxylation .
生化学分析
Biochemical Properties
5-Bromo-2-methylpyridine plays a significant role in biochemical reactions. It is used as a raw material to prepare 2:2’-dipyridyl and its derivatives . It can also participate in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . Furthermore, it acts as a substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .
Cellular Effects
It is known that halogenated pyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 5-Bromo-2-methylpyridine involves its participation in Suzuki cross-coupling reactions . This process is facilitated by palladium catalysis, leading to the formation of novel pyridine derivatives . The reaction involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that halogenated pyridine derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that halogenated pyridine derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that halogenated pyridine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylpyridine typically involves the bromination of 2-methylpyridine. One common method includes the reaction of 2-methylpyridine with bromine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the preparation of 5-Bromo-2-methylpyridine can be achieved through a multi-step process. This involves the condensation of diethyl malonate with 5-nitryl-2-chloropyridine, followed by decarboxylation, hydrogenation, and bromination steps. The process is optimized for high yield and purity, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 5-Bromo-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Reduction Reactions: The compound can be reduced to form 2-methylpyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiols are used under basic conditions.
Suzuki-Miyaura Cross-Coupling: Palladium catalysts and arylboronic acids are employed under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Substitution Reactions: Products include 2-methyl-5-aminopyridine and 2-methyl-5-thiopyridine.
Cross-Coupling Reactions: Biaryl compounds are formed.
Reduction Reactions: 2-Methylpyridine derivatives are obtained.
類似化合物との比較
- 2-Bromo-5-methylpyridine
- 3-Bromo-2-methylpyridine
- 4-Bromo-2-methylpyridine
Comparison: 5-Bromo-2-methylpyridine is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, it offers distinct advantages in certain synthetic routes and reactions, particularly in the formation of biaryl compounds through cross-coupling reactions .
特性
IUPAC Name |
5-bromo-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKWIQJLYCKDNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360871 | |
| Record name | 5-Bromo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-13-5 | |
| Record name | 5-Bromo-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 5-Bromo-2-methylpyridine in organic chemistry?
A1: 5-Bromo-2-methylpyridine serves as a versatile building block in organic synthesis, particularly for constructing substituted pyridine derivatives. Its utility stems from the bromine atom, which can be readily replaced with various functional groups using reactions like:
Q2: Are there any challenges associated with using 5-Bromo-2-methylpyridine in Suzuki-Miyaura couplings?
A2: Yes, while Suzuki-Miyaura coupling is a powerful tool, optimizing the reaction conditions is crucial for 5-Bromo-2-methylpyridine. For instance, in the synthesis of a Nav1.8 sodium channel modulator, researchers observed that anhydrous reaction conditions led to sluggish reactions. [] The addition of water proved beneficial, likely by promoting the formation of active palladium species and facilitating transmetalation steps. Conversely, excess water in the absence of sufficient active catalyst led to undesirable protodeboronation of the boronic acid coupling partner. [] These findings highlight the importance of carefully optimizing water content for successful Suzuki-Miyaura couplings involving 5-Bromo-2-methylpyridine.
Q3: What is known about the structural characteristics of 5-Bromo-2-methylpyridine?
A3: 5-Bromo-2-methylpyridine has been characterized using X-ray crystallography, revealing detailed insights into its molecular geometry. [] The molecule exhibits a planar pyridine ring with both the methyl substituent and the oxygen atom of the N-oxide derivative lying within this plane. Interestingly, the bromine atom is slightly displaced from the plane by approximately 0.103 Å. This deviation from planarity could influence the reactivity and potential interactions of 5-Bromo-2-methylpyridine with other molecules. []
Q4: Has 5-Bromo-2-methylpyridine or its derivatives shown any promising biological activity?
A4: While 5-Bromo-2-methylpyridine itself might not be the final biologically active compound, its derivatives have shown promise in various biological assays:
Q5: Were there any computational studies performed on the derivatives of 5-Bromo-2-methylpyridine?
A5: Yes, researchers employed density functional theory (DFT) calculations to investigate the electronic properties and reactivity of several pyridine derivatives synthesized from 5-Bromo-2-methylpyridine. [] By analyzing frontier molecular orbitals, reactivity indices, molecular electrostatic potentials, and dipole moments, they aimed to elucidate structure-activity relationships and guide the design of new compounds with improved activity. This computational approach complements experimental findings and provides valuable insights into the molecular features contributing to biological activity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





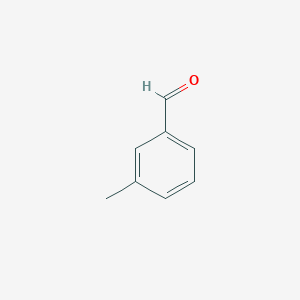
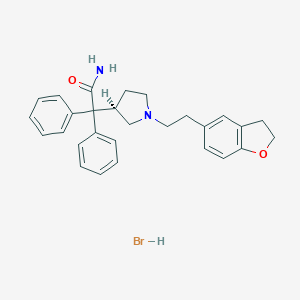

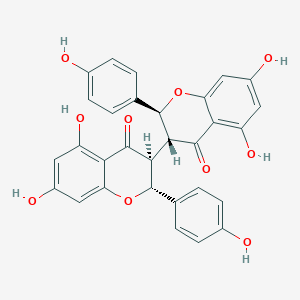
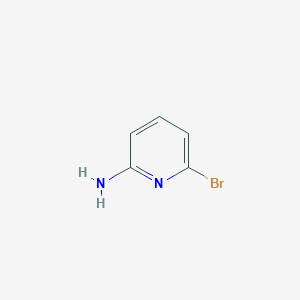
![1-Methyl-4-[[5-[[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]sulfonyl]-2-propoxybenzoyl]amino]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B113428.png)
![3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride](/img/structure/B113429.png)
